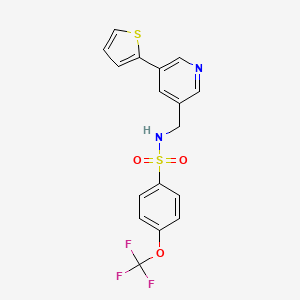

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-3-5-15(6-4-14)27(23,24)22-10-12-8-13(11-21-9-12)16-2-1-7-26-16/h1-9,11,22H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORQOWWCQQDBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxy and sulfonamide groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule. Common reagents and conditions for these reactions include the use of specific solvents, temperature control, and the presence of catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: The compound may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can be compared with other similar compounds, such as:

Thiophene derivatives: These compounds share the thiophene ring structure and may have similar reactivity and applications.

Pyridine derivatives: Compounds with a pyridine ring can have similar biological and chemical properties.

Trifluoromethoxybenzenesulfonamides: These compounds share the trifluoromethoxy and sulfonamide groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of these structural elements, which can result in distinct properties and applications.

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Thiophene ring : Enhances lipophilicity and biological activity.

- Pyridine moiety : Known for its role in various biological interactions.

- Trifluoromethoxy group : Often associated with increased metabolic stability and bioactivity.

The molecular weight of the compound is approximately 363.4 g/mol, with an XLogP3 value of 2.8, indicating moderate lipophilicity, which is favorable for cellular permeability .

Anticancer Properties

Research has indicated that derivatives similar to this compound exhibit notable anticancer activity. A study evaluating various pyridine derivatives found that specific structural modifications significantly influenced their cytotoxic effects against cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | A431 | Enzyme inhibition |

| Compound B | 15 | Jurkat | Apoptosis induction |

| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl derivative | 12 | U251 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to anticancer properties, similar compounds have been investigated for their anti-inflammatory effects. The presence of the sulfonamide group is particularly relevant, as it is known to interact with inflammatory pathways. For instance, compounds with similar structures have shown promise in reducing pro-inflammatory cytokine levels in vitro .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and inflammation.

- Receptor Modulation : Interactions with cellular receptors can alter signaling pathways related to cell survival and apoptosis.

- Cell Cycle Interference : By affecting the cell cycle, the compound may prevent cancer cells from proliferating.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined a series of pyridine derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 10 to 15 µM depending on the specific derivative tested .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of sulfonamide derivatives. The findings indicated that certain compounds could effectively reduce inflammation markers in vitro, suggesting that modifications leading to increased potency could be beneficial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.